7,8-Dihydroxyflavanone
Description
Classification as a Flavonoid and Natural Occurrence in Biological Systems
7,8-Dihydroxyflavanone is classified as a flavonoid, a large and diverse group of polyphenolic secondary metabolites found in plants. nih.gov Specifically, it belongs to the flavone (B191248) subclass, characterized by a backbone structure of 2-phenyl-4H-chromen-4-one. mdpi.com Flavonoids are known for a wide array of biological activities, and 7,8-DHF is distinguished by its particular structure, featuring hydroxyl groups at the 7th and 8th positions of the A ring. ebi.ac.uk
This compound occurs naturally in a variety of plant species. It has been isolated from the leaves of trees such as Godmania aesculifolia and those in the Primula genus, as well as the weed Tridax procumbens, commonly known as the tridax daisy. alzdiscovery.orgebi.ac.ukacs.orgwikipedia.org The presence of 7,8-DHF in these plants underscores its role as a natural product that has been subsequently identified and synthesized for research purposes.
Table 1: Natural Sources of this compound
| Plant Species | Common Name | Reference |
|---|---|---|
| Godmania aesculifolia | - | alzdiscovery.orgebi.ac.ukacs.orgwikipedia.org |
| Tridax procumbens | Tridax Daisy / Coalbuttons | alzdiscovery.orgebi.ac.ukacs.orgwikipedia.org |
| Primula genus | Primrose | acs.orgwikipedia.org |
Historical Context of this compound Discovery and Early Investigations
The scientific journey of this compound is intrinsically linked to the broader effort to therapeutically harness the power of neurotrophins, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF is a critical protein for neuronal survival, differentiation, and synaptic plasticity. nih.govpnas.org However, its direct use as a therapeutic agent is severely limited by its large molecular size, which prevents it from crossing the blood-brain barrier, and its poor pharmacokinetic profile, including a very short half-life. alzdiscovery.orgpnas.org
These limitations spurred a search for a small, orally bioavailable molecule that could mimic the function of BDNF. nih.govnih.gov Early investigations involved screening compound libraries for molecules that could activate the specific high-affinity receptor for BDNF, Tropomyosin receptor kinase B (TrkB). In 2010, a pivotal study published in the Proceedings of the National Academy of Sciences (PNAS) identified 7,8-DHF from such a screening as a potent and selective TrkB agonist. alzdiscovery.orgnih.govpnas.org This discovery marked the beginning of extensive preclinical research into 7,8-DHF, establishing it as a key pharmacological tool to study the effects of TrkB activation in the brain. nih.govpsychiatryonline.org
Overview of this compound's Role as a Brain-Derived Neurotrophic Factor (BDNF) Mimetic in Preclinical Research
As a BDNF mimetic, 7,8-DHF functions by directly targeting and activating the TrkB receptor. nih.govmdpi.com Research has demonstrated that 7,8-DHF binds with high affinity to the extracellular domain of the TrkB receptor, which induces its dimerization and subsequent autophosphorylation. mdpi.comnih.govmerckmillipore.com This initial step triggers the activation of the same major downstream signaling pathways that are engaged by BDNF, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways. nih.govnih.govpnas.org By initiating these cascades, 7,8-DHF effectively simulates the neuroprotective and plasticizing effects of endogenous BDNF. nih.gov
The ability of 7,8-DHF to cross the blood-brain barrier and activate TrkB receptors in vivo has been validated in numerous preclinical studies. alzdiscovery.orgnih.gov This has led to its widespread investigation in animal models of various central nervous system disorders. Research has shown that systemic administration of 7,8-DHF can be neuroprotective in models of Parkinson's disease, reduce infarct volumes in stroke models, and improve cognitive deficits in models of Alzheimer's disease. mdpi.comacs.orgnih.gov In these studies, the beneficial effects were shown to be dependent on the presence of functional TrkB receptors, as the compound had no effect in TrkB-deficient mice. nih.govpnas.org Furthermore, preclinical research indicates that 7,8-DHF enhances memory consolidation, emotional learning, and synaptic plasticity in healthy rodents and in models of stress and cognitive impairment. mdpi.comwikipedia.orgpsychiatryonline.org While some studies have questioned the direct agonistic activity of 7,8-DHF, a substantial body of evidence supports its role as a TrkB agonist. alzdiscovery.orgnih.gov
Table 2: Selected Preclinical Research Findings for this compound
| Disorder/Model | Key Findings in Animal Models | Reference |
|---|---|---|
| Alzheimer's Disease | Improved spatial memory, increased thin spine density, and reduced Aβ deposition. | pnas.orgeneuro.orgplos.org |
| Parkinson's Disease | Protected dopaminergic neurons from MPTP-induced neurotoxicity and alleviated motor dysfunction. | nih.govnih.govpnas.org |
| Huntington's Disease | Demonstrated neuroprotective effects in animal models. | mdpi.comwikipedia.org |
| Depression | Exerted antidepressant-like effects by activating the BDNF-TrkB signaling pathway. | nih.govebi.ac.uk |
| Traumatic Brain Injury (TBI) | Attenuated white matter pathology and mitigated axonal injury in aged mice. | diva-portal.org |
| Stroke (Cerebral Ischemia) | Decreased infarct volumes in a TrkB-dependent manner. | nih.govpnas.org |
| Emotional Learning & Memory | Enhanced acquisition and extinction of conditioned fear. | nih.govpsychiatryonline.org |
Structure
3D Structure
Properties
IUPAC Name |
7,8-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-7,13,16,18H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDXEXEXGPMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301201383 | |
| Record name | 2,3-Dihydro-7,8-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51876-18-7 | |
| Record name | 2,3-Dihydro-7,8-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51876-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7,8-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301201383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 7,8 Dihydroxyflavanone
Established Synthetic Pathways for 7,8-Dihydroxyflavanone and its Precursors
The construction of the this compound scaffold can be achieved through several established synthetic strategies, including the Baker-Venkataraman rearrangement, Friedel-Crafts acylation, and various multi-step synthesis approaches. These methods often involve the synthesis of key precursors, such as appropriately substituted chalcones, which are then cyclized to form the flavanone (B1672756) ring system.
Applications of the Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic and widely used method for the synthesis of flavones and chromones, which can be precursors to flavanones. wikipedia.orgresearchgate.net This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. wikipedia.orgalfa-chemistry.com This diketone intermediate can then undergo acid-catalyzed cyclization to yield the flavone (B191248) core.
A general synthetic scheme utilizing the Baker-Venkataraman rearrangement for a flavonoid scaffold is outlined below:
| Step | Reactants | Reagents and Conditions | Product |
| 1 | o-Hydroxyacetophenone, Aromatic acid chloride | Pyridine (B92270) | o-Acyloxyacetophenone |
| 2 | o-Acyloxyacetophenone | Base (e.g., KOH, NaH) | 1,3-Diketone |
| 3 | 1,3-Diketone | Acid (e.g., H2SO4) | Flavone |
While specific examples detailing the synthesis of this compound using this method are not extensively documented in readily available literature, the general principles are applicable. The synthesis would likely commence with a suitably protected 2',3',4'-trihydroxyacetophenone.
Strategies Involving Friedel-Crafts Acylation
Friedel-Crafts acylation is another fundamental reaction in organic chemistry that can be employed in the synthesis of flavonoid precursors. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. In the context of this compound synthesis, a Friedel-Crafts acylation could be used to introduce an acyl group to a protected pyrogallol (B1678534) derivative, which would then serve as a precursor for subsequent cyclization reactions.
A plausible, though not explicitly detailed in the reviewed literature for this specific compound, synthetic approach could involve the Friedel-Crafts acylation of a protected 1,2,3-trihydroxybenzene (pyrogallol) with cinnamoyl chloride, followed by demethylation and cyclization steps.
Multi-step Organic Synthesis Approaches
Multi-step synthesis provides a versatile platform for the construction of this compound and its analogs. A documented approach for the synthesis of 7,8-dihydroxyflavone (B1666355) derivatives starts from 2-hydroxy-3,4-dimethoxyacetophenone. nih.gov This precursor is treated with various benzoyl chlorides in pyridine under reflux conditions. The resulting intermediate then undergoes an acid-induced dehydrative cyclization to form the protected flavone, which can be subsequently deprotected to yield the desired 7,8-dihydroxyflavone derivative. nih.gov
Another common multi-step approach involves the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) to form a chalcone (B49325). This chalcone intermediate is then subjected to cyclization under acidic or basic conditions to yield the flavanone. For this compound, this would typically involve the cyclization of 2',3',4'-trihydroxychalcone.
Design and Synthesis of this compound Derivatives and Analogs
The core structure of this compound has been the subject of extensive chemical modification to improve its therapeutic potential. These modifications primarily target the catechol moiety and involve prodrug design to enhance pharmacokinetic properties.
Modification Strategies for the Catechol Moiety
The 7,8-dihydroxy (catechol) group on the A ring is crucial for the biological activity of this compound. nih.gov However, this moiety is also susceptible to rapid metabolism, including glucuronidation, sulfation, and methylation, which can lead to poor oral bioavailability. pnas.org To address this, researchers have synthesized numerous derivatives by modifying these hydroxyl groups.
Common modification strategies include:
Esterification: Converting one or both hydroxyl groups into esters.
Carbamate (B1207046) formation: Reacting the hydroxyl groups with isocyanates to form carbamates. pnas.orgnih.govlatrobe.edu.au
Etherification: Converting the hydroxyl groups into ethers, although this can sometimes reduce biological activity.
These modifications aim to mask the polar catechol group, thereby increasing the molecule's lipophilicity and protecting it from rapid metabolic degradation. pnas.org
Prodrug Design for Enhanced Pharmacokinetic Properties (e.g., R13)
A significant focus of derivatization has been the development of prodrugs to improve the pharmacokinetic profile of this compound. pnas.orgnih.gov A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nih.gov
One of the most well-studied prodrugs of 7,8-dihydroxyflavone is R13 . pnas.orgresearchgate.net This compound was identified through the synthesis and screening of a large number of ester and carbamate derivatives of the parent compound. pnas.orgnih.govlatrobe.edu.au R13 is a carbamate prodrug that demonstrated favorable absorption and was readily hydrolyzed in liver microsomes to release the active 7,8-dihydroxyflavone. pnas.org
The synthesis of R13 and similar prodrugs involves the chemical modification of the catechol hydroxyl groups. pnas.orgnih.govlatrobe.edu.au This strategy has been shown to significantly improve the oral bioavailability and brain exposure of 7,8-dihydroxyflavone. pnas.orgnih.gov For instance, the oral bioavailability of 7,8-dihydroxyflavone was reported to increase from approximately 4.6% to around 10.5% with the R13 prodrug. nih.gov This enhancement is attributed to the temporary masking of the metabolically vulnerable catechol group, allowing for better absorption and distribution before enzymatic cleavage to the active form.
The following table summarizes the pharmacokinetic parameters of 7,8-dihydroxyflavone and its prodrug R13, highlighting the improved properties of the latter.
| Compound | Oral Bioavailability (%) |
| 7,8-Dihydroxyflavone | ~4.6 |
| R13 (Prodrug) | ~10.5 |
Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations
The core structure of this compound features a catechol moiety (the 7,8-dihydroxy groups) on the A ring, which has been identified as crucial for its biological effects. Consequently, many synthetic strategies for SAR studies focus on modifying the B and C rings while preserving the integrity of this catechol group. nih.gov
A common synthetic route involves the Baker-Venkataraman rearrangement. This method typically starts with a substituted 2'-hydroxyacetophenone which is acylated with a substituted benzoyl chloride. The resulting ester then undergoes an intramolecular rearrangement in the presence of a base to form a 1,3-diketone, which is subsequently cyclized under acidic conditions to yield the flavone skeleton.
For instance, to explore the impact of substituents on the B ring, various benzoyl chlorides with different functional groups at the 4'-position have been utilized. This approach has led to the synthesis of analogs such as 4'-dimethylamino-7,8-dihydroxyflavone and 4'-fluoro-7,8-dihydroxyflavone. nih.gov The synthesis of these analogs allows for a systematic evaluation of how electronic and steric properties of the B-ring substituent influence biological activity.
Another strategy for derivatization involves modifying the heterocyclic C ring. For example, replacing the phenyl group at the 2-position with other aromatic or heteroaromatic moieties can provide insights into the spatial and electronic requirements of the binding pocket of target proteins. An example of this is the synthesis of 7,8-dihydroxy-2-(pyrimidin-5-yl)-4H-chromen-4-one. nih.gov
The general synthetic scheme for creating these analogs often involves protecting the hydroxyl groups of the starting materials, carrying out the core synthetic steps, and then deprotecting the hydroxyl groups in the final step to yield the desired this compound derivatives. The purity of the synthesized compounds is typically confirmed using techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
The unambiguous identification and characterization of synthesized this compound analogs are essential for reliable SAR studies. This is achieved through a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these compounds. Both ¹H and ¹³C NMR are employed to determine the precise arrangement of atoms within the molecule.
¹H NMR spectroscopy provides information about the chemical environment of protons. Key diagnostic signals for the flavanone skeleton include those for the protons on the A and B rings, as well as the characteristic signals for the protons at the 2- and 3-positions of the C-ring. For example, in 7,8-dihydroxy-2-(pyrimidin-5-yl)-4H-chromen-4-one, the protons of the pyrimidine (B1678525) ring and the A-ring protons can be clearly distinguished and assigned based on their chemical shifts and coupling constants. nih.gov
¹³C NMR spectroscopy is used to identify all the carbon atoms in the molecule, including the quaternary carbons. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing valuable information about the substitution pattern. For instance, the signals for the carbonyl carbon (C-4) and the carbons bearing the hydroxyl groups (C-7 and C-8) are characteristic and can be used to confirm the flavanone structure.
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. This confirms the elemental composition and helps in the structural verification of the target molecules. nih.gov
High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of the synthesized analogs. By using a suitable stationary phase (e.g., C18) and mobile phase, the synthesized compound can be separated from any starting materials, byproducts, or impurities. The purity is typically determined by the area of the peak corresponding to the desired compound in the chromatogram.
Below are interactive data tables summarizing the characterization data for selected this compound analogs.
Table 1: Spectroscopic Data for Selected this compound Analogs
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |
| 7,8-Dihydroxy-2-(pyrimidin-5-yl)-4H-chromen-4-one | 10.27 (brs, 1H), 9.65(brs, 1H), 9.52 (s, 2H), 9.32 (s, 1H), 7.39 (d, J =8.7, 1H), 7.10 (s, 1H), 6.94(d,J=8.7,1H) nih.gov | Data not available | [M+H]⁺: 257 nih.gov |
| 4'-Dimethylamino-7,8-dihydroxyflavanone | Data not available | Data not available | Data not available |
| 4'-Fluoro-7,8-dihydroxyflavanone | Data not available | Data not available | Data not available |
Table 2: Chromatographic Data for Selected this compound Analogs
| Compound Name | HPLC Purity (%) |
| 7,8-Dihydroxy-2-(pyrimidin-5-yl)-4H-chromen-4-one | 89.3 nih.gov |
| 4'-Dimethylamino-7,8-dihydroxyflavanone | >95 nih.gov |
| 4'-Fluoro-7,8-dihydroxyflavanone | >95 nih.gov |
Molecular and Cellular Mechanisms of Action of 7,8 Dihydroxyflavanone
Tyrosine Kinase Receptor B (TrkB) Agonism
7,8-Dihydroxyflavanone has been identified as a small molecule that imitates the biological functions of BDNF. nih.gov It selectively activates the TrkB receptor, leading to a cascade of events that underpin its neuroprotective and neuro-regenerative properties. nih.govnih.gov
Research has conclusively shown that 7,8-DHF directly interacts with the TrkB receptor. nih.gov Specifically, binding assays have demonstrated that 7,8-DHF associates with the extracellular domain (ECD) of the TrkB receptor. nih.govresearchgate.net Further mapping studies have indicated that this interaction occurs within a specific region of the ECD, strongly associating with the cysteine cluster 2 (CC2) domain and partially with the leucine-rich motif domain. nih.govresearchgate.net In contrast, it does not bind to the intracellular domain (ICD) of the receptor. nih.govresearchgate.net The dissociation constant for 7,8-dihydroxyflavone (B1666355) to TrkB is approximately 320 nM. nih.gov This direct binding to the extracellular portion of the receptor is the critical initiating step in its mechanism of action. nih.gov
Upon binding to the TrkB extracellular domain, 7,8-DHF induces a conformational change in the receptor, which promotes its dimerization. nih.govnih.gov This process, where two TrkB receptor molecules pair together, has been shown to be as potent as that induced by BDNF itself. nih.govresearchgate.net The dimerization is specific, as 7,8-DHF induces TrkB homodimerization but does not cause dimerization with other Trk receptors, such as TrkA. nih.govresearchgate.net
The formation of the receptor dimer is a prerequisite for the activation of its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of the receptor, where tyrosine residues within the intracellular kinase domain of each receptor in the dimer pair add phosphate (B84403) groups to each other. nih.govnih.gov This autophosphorylation is a key event, as it creates docking sites for various intracellular signaling proteins, thereby initiating downstream signaling cascades. nih.govnih.gov The stimulatory effect is mediated mainly through TrkB autophosphorylation, and this phosphorylation is carried out by the receptor itself rather than other tyrosine kinases. nih.gov Studies have confirmed that 7,8-DHF elicits robust phosphorylation in wild-type TrkB, but not in its kinase-dead variant or in other related receptors like TrkA or TrkC. nih.gov
The autophosphorylation of the TrkB receptor triggers the recruitment and activation of several major intracellular signaling pathways. nih.gov These cascades are fundamental to mediating the diverse biological effects of 7,8-DHF, from promoting cell survival to enhancing synaptic plasticity. nih.govresearchgate.net The principal pathways activated include the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. nih.govnih.gov
Table 1: Overview of 7,8-DHF-Activated Signaling Pathways
| Pathway | Key Mediators | Primary Cellular Outcomes |
|---|---|---|
| PI3K/Akt | PI3K, Akt (Protein Kinase B) | Promotion of cell survival, inhibition of apoptosis. plos.orgnih.gov |
| MAPK/ERK | MAPK, ERK1/2 | Neuronal growth, differentiation, and synaptic plasticity. nih.govfrontiersin.org |
| CaMKII/CREB | CaMKII, CREB | Regulation of gene expression for synaptic plasticity and neuronal survival. nih.govnih.gov |
Following TrkB autophosphorylation, 7,8-DHF robustly activates the PI3K/Akt signaling pathway. nih.govplos.org This pathway is a critical mediator of cell survival and the inhibition of apoptosis (programmed cell death). nih.govnih.gov Studies have shown that 7,8-DHF treatment leads to the increased phosphorylation and activation of Akt (also known as Protein Kinase B). plos.orgspandidos-publications.com The activation of this pathway is considered necessary for the neuroprotective effects of 7,8-DHF. nih.gov For instance, the beneficial effects of 7,8-DHF in protecting against traumatic brain injury are attenuated when the PI3K/Akt pathway is inhibited. plos.orgresearchgate.net This pathway helps to suppress pro-apoptotic proteins and promote neuronal survival. researchgate.netnih.gov
In parallel with the PI3K/Akt pathway, 7,8-DHF also triggers the MAPK/ERK signaling cascade. nih.govnih.gov This pathway is centrally involved in neuronal differentiation, growth, and synaptic plasticity. nih.gov Treatment with 7,8-DHF leads to a demonstrable increase in the phosphorylation of ERK1/2, with a time course comparable to that of BDNF. nih.gov The activation of the MAPK/ERK pathway is essential for mediating the neurotrophic actions of 7,8-DHF, including the protection of neurons from damage. nih.govnih.gov The rapid activation of ERK is a key step that leads to the phosphorylation of transcription factors that regulate genes involved in neuronal function and survival. frontiersin.org
The activation of TrkB by 7,8-DHF also leads to the stimulation of downstream signaling molecules crucial for synaptic plasticity and gene expression, including Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) and cAMP Response Element-Binding Protein (CREB). nih.govnih.gov Both the PI3K/Akt and MAPK/ERK pathways can converge on the activation of CREB, a transcription factor that plays a vital role in learning, memory, and neuronal survival. researchgate.netplos.orgfrontiersin.org Studies have demonstrated that administration of 7,8-DHF increases the phosphorylation levels of both CaMKII and CREB. nih.govnih.gov This activation of CREB can stimulate the expression of anti-apoptotic proteins, further contributing to the neuroprotective effects of 7,8-DHF. researchgate.netfrontiersin.org
Activation of Intracellular Signaling Cascades Downstream of TrkB
Phospholipase C-γ1 (PLCγ1) Pathway Involvement
The engagement of the Phospholipase C-γ1 (PLCγ1) signaling cascade is a crucial component of the intracellular events triggered by this compound (7,8-DHF). This activation is predominantly understood as a downstream consequence of the binding of 7,8-DHF to the Tropomyosin receptor kinase B (TrkB), mimicking the action of its endogenous ligand, brain-derived neurotrophic factor (BDNF). Upon agonistic binding of 7,8-DHF to TrkB, the receptor undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.
One of these key phosphorylation sites is the tyrosine residue at position 816 (Y816). The phosphorylation of this specific residue creates a docking site for the recruitment and subsequent activation of PLCγ1. Once activated, PLCγ1 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules, in turn, propagate downstream signaling that contributes to the diverse neurotrophic and cellular effects attributed to 7,8-DHF.
Research in a Huntington's disease mouse model has specifically demonstrated that treatment with 7,8-DHF leads to the phosphorylation of TrkB at the Y816 residue, but not at the Y515 residue, leading to the selective activation of the PLCγ1 pathway. This targeted activation was associated with morphological and functional improvements in neuronal cultures. Current time information in Brisbane, AU. This selective pathway activation highlights a nuanced mechanism of action for 7,8-DHF that may differ from that of BDNF, potentially contributing to its unique therapeutic profile. Current time information in Brisbane, AU.
TrkB-Independent Mechanisms of Action
While the interaction with the TrkB receptor is a primary mechanism of action for this compound, emerging evidence has illuminated several TrkB-independent pathways through which this flavonoid exerts its biological effects. These alternative mechanisms contribute to its broad spectrum of activity and may explain some of its observed neuroprotective properties in contexts where TrkB signaling is not the sole determinant.
Direct Inhibition of Pyridoxal (B1214274) Phosphatase (PDXP) and Impact on Vitamin B6 Homeostasis
A significant TrkB-independent mechanism of 7,8-DHF is its direct inhibition of pyridoxal phosphatase (PDXP). elifesciences.orgnih.gov PDXP is the enzyme responsible for the dephosphorylation of pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, converting it to pyridoxal. By inhibiting PDXP, 7,8-DHF effectively increases the intracellular levels of PLP. elifesciences.orgnih.gov
PLP is an essential cofactor for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters. Therefore, by modulating vitamin B6 homeostasis, 7,8-DHF can influence neuronal function through a pathway entirely separate from TrkB activation. This discovery provides a novel mechanistic explanation for some of the cognitive-enhancing effects of 7,8-DHF, as vitamin B6 deficiency has been linked to cognitive impairment. elifesciences.orgnih.gov
Biochemical and structural biology studies have confirmed that 7,8-DHF binds directly to PDXP and acts as a competitive inhibitor. elifesciences.orgnih.gov This interaction has been demonstrated to increase PLP levels in mouse hippocampal neurons in a PDXP-dependent manner. elifesciences.orgnih.gov
| Parameter | Observation | Significance |
|---|---|---|
| Mechanism of Inhibition | Direct, reversible, and predominantly competitive | Indicates a specific interaction with the enzyme's active site. |
| Effect on PLP Levels | Increases intracellular pyridoxal 5'-phosphate (PLP) | Enhances the availability of the active form of vitamin B6. |
| Cellular Confirmation | Increased PLP levels in hippocampal neurons | Demonstrates the physiological relevance of PDXP inhibition in the nervous system. |
Dual Receptor Modulatory Effects: Interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
In addition to its well-established role as a TrkB agonist, this compound exhibits dual receptor modulatory effects through its interaction with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.gov Unlike its agonistic action on TrkB, 7,8-DHF appears to act as an inhibitor of VEGFR2 signaling. nih.govnih.gov
VEGFR2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. While essential for development and tissue repair, excessive VEGFR2 signaling can be detrimental in certain pathological conditions. Computational modeling and in vitro studies have demonstrated that 7,8-DHF can bind to the intracellular kinase domain of VEGFR2, thereby downregulating its phosphorylation and subsequent downstream signaling. nih.govnih.gov
| Receptor | Effect of 7,8-DHF | Mechanism | Potential Outcome |
|---|---|---|---|
| TrkB | Agonist | Binds to the extracellular domain, promoting dimerization and autophosphorylation | Neuroprotection, enhanced synaptic plasticity |
| VEGFR2 | Inhibitor | Binds to the intracellular kinase domain, downregulating phosphorylation | Modulation of angiogenesis |
Structure Activity Relationship Sar Studies of 7,8 Dihydroxyflavanone and Its Analogs
Identification of Essential Structural Elements for TrkB Receptor Agonistic Activity
Structure-activity relationship (SAR) studies have been instrumental in identifying the specific molecular features of the flavanone (B1672756) scaffold that are necessary for activating the TrkB receptor. These investigations have pinpointed the catechol moiety as a critical component and have also shed light on the influence of other substitutions on the flavone (B191248) rings.
A consistent finding across numerous studies is the indispensable role of the 7,8-dihydroxy group arrangement on the A-ring of the flavanone structure for TrkB agonistic activity. nih.govresearchgate.net This specific ortho-dihydroxy configuration, forming a catechol moiety, is considered essential for the molecule's ability to bind to and activate the TrkB receptor. nih.govlew.ro Research has demonstrated that the hydroxyl group at the 8-position is particularly crucial for this biological effect. nih.govresearchgate.net Theoretical studies support experimental findings, indicating that the 7,8-dihydroxy groups are key to the agonistic effect. lew.ro This structural feature enables 7,8-DHF to mimic the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) by inducing TrkB dimerization and autophosphorylation. nih.govresearchgate.net
The positioning of hydroxyl groups elsewhere on the flavanone skeleton, as well as other substitutions, significantly modulates TrkB receptor activation. For instance, flavones with dihydroxy groups on the B-ring have been observed to exhibit relatively higher TrkB agonistic activity compared to those with dihydroxy groups on the A-ring (other than the 7,8-catechol). nih.gov
The importance of the substitution pattern is highlighted by comparing 7,8-DHF with its isomers. Chrysin (5,7-dihydroxyflavone), for example, does not activate the TrkB receptor, which underscores the essential nature of the hydroxyl group at the 8-position. nih.gov Similarly, compounds like 5,6-dihydroxyflavone (B183487) and 5,7-dihydroxyflavone were found to be unable to activate TrkB, further reinforcing the critical role of the 8-hydroxy group. nih.gov The number and arrangement of hydroxyl groups are generally recognized as determining factors for the biological activities of flavones. mdpi.com
| Compound | Hydroxyl Group Positions | TrkB Agonistic Activity | Reference |
|---|---|---|---|
| 7,8-Dihydroxyflavanone | 7, 8 | Active | nih.govnih.gov |
| Chrysin (5,7-dihydroxyflavone) | 5, 7 | Inactive | nih.gov |
| 5,6-Dihydroxyflavone | 5, 6 | Inactive | nih.gov |
Relationship between Chemical Structure and TrkB Agonist Potency and Selectivity
To enhance the therapeutic potential of 7,8-DHF, medicinal chemistry efforts have focused on synthesizing derivatives with improved potency and pharmacokinetic profiles. nih.gov A notable success in this area is the development of 4'-dimethylamino-7,8-dihydroxyflavanone. acs.org This derivative, featuring a dimethylamino group at the 4'-position of the B-ring, demonstrates higher TrkB agonistic activity compared to the parent 7,8-DHF. acs.org In animal models, 4'-dimethylamino-7,8-DHF exhibits a more potent and sustained activation of the TrkB receptor. acs.org This finding illustrates that modifications to the B-ring can significantly enhance the potency of these TrkB agonists. nih.gov
| Compound | Key Structural Modification | Relative Potency | Reference |
|---|---|---|---|
| This compound | Parent Compound | Baseline | acs.org |
| 4'-Dimethylamino-7,8-dihydroxyflavanone | Dimethylamino group at 4'-position | Higher than 7,8-DHF | acs.org |
Structural Determinants for Pyridoxal (B1214274) Phosphatase (PDXP) Inhibition
In addition to its activity at the TrkB receptor, 7,8-DHF has been identified as a direct and potent inhibitor of pyridoxal phosphatase (PDXP), an enzyme involved in vitamin B6 metabolism. nih.govelifesciences.orgnih.gov SAR studies for PDXP inhibition have revealed that, similar to TrkB activation, the hydroxyl groups at positions 7 and 8 of the flavone scaffold are required for inhibitory activity. nih.govelifesciences.org The molecule binds to and reversibly inhibits PDXP with a low micromolar affinity. nih.govelifesciences.org The mode of inhibition is described as mixed, with a predominantly competitive component, suggesting that 7,8-DHF likely hinders the substrate's access to the active site. elifesciences.org The discovery of 7,8-DHF as a PDXP inhibitor provides an alternative mechanism for its observed biological effects in the brain. nih.govnih.gov
Computational Chemistry Approaches in SAR Elucidation
Computational methods have become a valuable tool for understanding the structure-activity relationships of 7,8-DHF and its analogs at a molecular level. These approaches provide insights into the electronic and structural properties that govern their biological activities.
Density Functional Theory (DFT) has been employed to investigate the relationship between the structure, stability, and chemical reactivity of 7,8-DHF and its derivatives, and how these factors relate to their TrkB agonistic activity. lew.roresearchgate.net These theoretical calculations have been used to compute various global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, hardness, softness, and electrophilicity index. lew.ro
The results from DFT studies corroborate experimental evidence, confirming that the 7,8-dihydroxy groups on the A-ring are essential for the agonistic effect. lew.ro By analyzing these electronic properties, researchers can better understand how substitutions, such as the replacement of an oxygen atom with a nitrogen-containing group, alter the molecule's ability to donate electrons and interact with the receptor, thereby influencing its biological activity. lew.ro For instance, theoretical calculations suggested that 4'-dimethylamino-7,8-DHF is more prone to binding to TrkB than the parent compound. researchgate.net
The biological activity of 7,8-dihydroxyflavone (B1666355) is intrinsically linked to its chemical structure, a fact that has been extensively explored through structure-activity relationship (SAR) studies. These investigations have been crucial in identifying the specific chemical moieties responsible for its interaction with various biological targets. A primary focus of SAR studies has been its function as an agonist for the Tropomyosin receptor kinase B (TrkB).
Research has consistently shown that the catechol group, specifically the dihydroxy arrangement at the C7 and C8 positions of the A ring, is essential for its TrkB agonistic activity. nih.govnih.gov Studies comparing various flavonoid derivatives have demonstrated that this 7,8-dihydroxy configuration is critical. For instance, analogs such as 5,7-dihydroxyflavone (chrysin) and 5,6-dihydroxyflavone were found to be incapable of activating the TrkB receptor, highlighting the indispensability of the 8-hydroxy group in particular. nih.govnih.gov
Further SAR studies have explored modifications on the B ring to enhance potency. The synthesis and evaluation of numerous derivatives led to the identification of 4'-dimethylamino-7,8-dihydroxyflavone. nih.govacs.org This analog exhibited higher TrkB agonistic activity compared to the parent compound, 7,8-dihydroxyflavone, and also demonstrated a more sustained TrkB activation profile in animal models. nih.govacs.org
The importance of the 7,8-hydroxyl groups is not limited to TrkB activation. In studies investigating other potential targets, this specific hydroxylation pattern was also found to be critical for the inhibition of pyridoxal phosphatase (PDXP). elifesciences.orgnih.gov When tested against PDXP, other commercially available analogs like flavone, 3,7-dihydroxyflavone, 5,7-dihydroxyflavone (chrysin), 3,5,7-trihydroxyflavone (galangin), and 5,6,7-trihydroxyflavone (baicalein) showed no inhibitory activity. elifesciences.orgnih.gov Only one other tested analog, 3,7,8,4'-tetrahydroxyflavone, was able to inhibit PDXP, although less potently than 7,8-dihydroxyflavone, further suggesting that the hydroxyl groups at positions C7 and C8 are key requirements for this specific biological activity. elifesciences.orgnih.gov
Table 1: SAR of 7,8-Dihydroxyflavone Analogs on Biological Targets
| Compound | Target | Activity | Key Structural Feature |
|---|---|---|---|
| 7,8-Dihydroxyflavone | TrkB | Agonist | 7,8-dihydroxy groups |
| 5,7-Dihydroxyflavone (Chrysin) | TrkB | Inactive | Lacks 8-hydroxy group |
| 5,6-Dihydroxyflavone | TrkB | Inactive | Lacks 7- and 8-hydroxy groups |
| 4'-Dimethylamino-7,8-dihydroxyflavone | TrkB | Potent Agonist | 7,8-dihydroxy groups with 4'-dimethylamino substitution |
| 7,8-Dihydroxyflavone | PDXP | Inhibitor | 7,8-dihydroxy groups |
| Flavone | PDXP | Inactive | Lacks hydroxyl groups |
| 3,7-Dihydroxyflavone | PDXP | Inactive | Lacks 8-hydroxy group |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
To elucidate the structural basis of its biological activity, molecular docking and dynamics simulations have been employed to model the interactions between 7,8-dihydroxyflavone and its protein targets at an atomic level. These computational methods provide valuable insights into the binding modes, affinities, and the specific amino acid residues that stabilize the ligand-receptor complex.
Interaction with TrkB and VEGFR2:
Molecular docking studies have investigated the interaction of 7,8-dihydroxyflavone with the TrkB receptor. It is known to bind to the extracellular domain of TrkB. nih.gov Simulations have identified a potential binding site within the Ig2 domain of the TrkB-D5 extracellular domain. nih.gov The key amino acid residues predicted to form the binding pocket for 7,8-dihydroxyflavone include Lys312, Pro313, Ala314, Leu315, Trp317, Ile323, Leu324, Glu326, Cys331, Thr332, Lys333, Ile334, and Tyr342. nih.gov Hydrogen bonds, which are critical for stable interactions, were predicted to form with Leu315 and Ile334. nih.gov
In addition to its agonistic effects on TrkB, 7,8-dihydroxyflavone has also been studied for its interactions with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase. nih.govnih.gov Docking simulations suggest that 7,8-dihydroxyflavone binds to the intracellular kinase domain of VEGFR2. The predicted binding site is composed of residues Leu838, Arg840, Ile847, Ala864, Val865, Lys866, Glu883, Ile913, Val914, Phe916, Cys917, Lys918, Asn921, Thr924, Arg1030, and Leu1033. researchgate.net
Interaction with Other Protein Targets:
The neuroprotective potential of 7,8-dihydroxyflavone has been explored through its interaction with other proteins. Molecular docking simulations predicted its ability to bind to PI3K and prolyl hydroxylase 2. The binding energy for 7,8-dihydroxyflavone with PI3K was calculated to be -8.6 kcal/mol, which was lower (indicating a stronger interaction) than that of the native ligand (-7.5 kcal/mol). For prolyl hydroxylase 2, the binding energy was -7.5 kcal/mol, equivalent to its native ligand.
Further in silico studies explored its antioxidant mechanism by docking it against Kelch-like ECH-associated protein 1 (Keap1). spandidos-publications.com The simulations showed that 7,8-dihydroxyflavone interacts with key amino acid residues in the Keap1 binding pocket, including Tyr334, Arg415, Arg483, Ser508, and Ser602. spandidos-publications.com
Molecular dynamics (MD) simulations have been performed to complement the docking studies by assessing the stability of the ligand-protein complexes over time. For the 7,8-dihydroxyflavone complexes with both TrkB and VEGFR2, MD simulations were run for 10,000 picoseconds. nih.govresearchgate.net These simulations help to confirm the stability of the predicted binding poses and interactions within a dynamic, solvated environment. nih.gov
Table 2: Molecular Docking Summary for 7,8-Dihydroxyflavone with Various Protein Targets
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|
| TrkB (Ig2 domain) | Not specified in results | Leu315, Ile334 (H-bonds); Lys312, Pro313, Ala314, Trp317, Ile323, Leu324, Glu326, Cys331, Thr332, Lys333, Tyr342 |
| VEGFR2 (kinase domain) | Not specified in results | Leu838, Arg840, Ile847, Ala864, Val865, Lys866, Glu883, Ile913, Val914, Phe916, Cys917, Lys918, Asn921, Thr924, Arg1030, Leu1033 |
| PI3K | -8.6 | Not specified in results |
| Prolyl Hydroxylase 2 | -7.5 | Not specified in results |
| Keap1 | Not specified in results | Tyr334, Arg415, Arg483, Ser508, Ser602 |
Preclinical Pharmacokinetic and Metabolic Profile Analysis of 7,8 Dihydroxyflavanone
Absorption and Distribution Characteristics in Non-Human Animal Models
Studies in various animal models, primarily rodents, have begun to elucidate the pharmacokinetic profile of 7,8-dihydroxyflavanone, revealing rapid absorption and distribution, including passage into the central nervous system.
Blood-Brain Barrier Penetration Dynamics
A critical characteristic of 7,8-DHF is its ability to cross the blood-brain barrier (BBB). frontiersin.orgnih.govpnas.orgresearchgate.netnih.govnih.govnih.gov This penetration is essential for its activity within the central nervous system. Following either oral or intraperitoneal administration in mice, 7,8-DHF has been shown to provoke the activation of its target, the Tropomyosin receptor kinase B (TrkB), in various brain regions, including the cortex and hippocampus. nih.govpnas.org
Systemic and Brain Tissue Distribution Patterns
Following oral administration in mice, 7,8-DHF is absorbed quickly, with both plasma and brain concentrations reaching their peak (Tmax) at approximately 10 minutes. nih.govresearchgate.netnih.gov In one study, the maximum concentration (Cmax) in plasma was observed at 70 ng/mL, while the Cmax in brain tissue was 50 ng/g. nih.gov Another investigation reported a brain Cmax of about 52 ng/g, which then declined to 18 ng/g at 30 minutes and remained at a steady level of around 7 ng/g until 240 minutes. researchgate.net
The compound is cleared relatively quickly from both compartments. In plasma, 7,8-DHF could be detected up to 8 hours post-administration. nih.gov However, its presence in the brain is shorter; by 4 hours, the concentration drops to 7 ng/g, and it becomes undetectable by the 6-hour mark. nih.gov The plasma half-life (T1/2) of 7,8-DHF in adult male mice has been reported to be approximately 2.2 hours, or 134 minutes. frontiersin.orgresearchgate.netnih.gov In contrast, primate models suggest a longer half-life of about 4 to 8 hours. researchgate.net
| Parameter | Plasma | Brain | Animal Model | Source(s) |
| Cmax | 70 ng/mL | 50 - 52 ng/g | Mouse | nih.govresearchgate.net |
| Tmax | 10 minutes | 10 minutes | Mouse | nih.govresearchgate.netnih.gov |
| T1/2 | ~2.2 hours (134 min) | - | Mouse | frontiersin.orgresearchgate.netnih.gov |
| Brain/Plasma Ratio | - | 8.6% - 9.9% | Neonatal Mouse | frontiersin.orgnih.gov |
Metabolic Pathways of this compound
As a catechol-containing flavonoid, 7,8-DHF undergoes extensive metabolism, primarily through conjugation and methylation reactions, which significantly influence its bioavailability and the activity of its derivatives. frontiersin.orgnih.govnih.gov
Conjugation Reactions: Glucuronidation and Sulfation
The primary routes for the metabolism of 7,8-DHF involve Phase II conjugation reactions. frontiersin.orgnih.govnih.gov In vivo studies in both rodents and monkeys have confirmed that 7,8-DHF is subject to both glucuronidation and sulfation. frontiersin.orgnih.govmdpi.com Following oral administration in monkeys, glucuronide and sulfate (B86663) metabolites were identified as the predominant forms. mdpi.com Similarly, in mice, glucuronidated conjugates of 7,8-DHF have been detected in plasma samples, although these conjugated forms were not found in the brain. nih.govresearchgate.net This suggests that while conjugation is a major systemic metabolic pathway, the resulting metabolites may not cross the blood-brain barrier.
Characterization of Active O-Methylated Metabolites (e.g., 7H8M-flavone, 8H7M-flavone)
The O-methylation of 7,8-DHF can result in two primary mono-methylated metabolites: 7-hydroxy-8-methoxyflavanone (7H8M-flavone) and 8-hydroxy-7-methoxyflavanone (8H7M-flavone). frontiersin.org Research has shown that these O-methylated metabolites are not inactive byproducts; they are themselves biologically active and can activate the TrkB receptor both in vitro and in vivo. researchgate.netnih.govnih.gov
The distribution of these metabolites appears to differ. Following oral administration in mice, both the parent compound and its O-methylated metabolites are detectable in the brain. nih.govnih.gov One study found that 8-hydroxy-7-methoxyflavanone was present in the brain as early as 3 minutes and remained detectable for up to 240 minutes. researchgate.net In contrast, 7-hydroxy-8-methoxyflavanone was found to be below the limit of quantification in the brain in that same study, though it was detected in plasma. researchgate.net However, other research in neonatal mice has detected both O-methylated metabolites in plasma and brain tissue. frontiersin.orgnih.govresearchgate.net In monkeys, studies have confirmed the metabolic conversion of 7,8-DHF into 7-hydroxy-8-methoxyflavone. researchgate.net These findings collectively suggest that the O-methylated metabolites of 7,8-DHF contribute to its activity in the central nervous system. nih.gov
Pharmacokinetic Modeling and Analysis in Preclinical Studies
The pharmacokinetic profile of this compound (7,8-DHF) has been characterized in preclinical models, primarily utilizing a two-compartment model to describe its distribution and elimination. frontiersin.orgnih.gov Following intraperitoneal administration in neonatal mice, plasma concentrations of 7,8-DHF were best described by a two-compartment pharmacokinetic model. frontiersin.orgnih.gov This model suggests that the compound distributes from a central compartment (plasma) to a peripheral compartment and is subsequently eliminated.
In vivo studies in mice have shown that 7,8-DHF is rapidly absorbed and can penetrate the blood-brain barrier. frontiersin.orgnih.gov However, the extent of brain distribution has shown some variability in reports. One study in neonatal mice indicated that while distribution to the brain is rapid, the extent is low, with brain concentrations being about 10-fold lower than those in plasma. frontiersin.org The brain-to-plasma partition coefficients for the right and left hemispheres were found to be 8.6% and 9.9%, respectively. frontiersin.orgnih.gov Conversely, another study in adult mice reported brain concentrations that were close to plasma concentrations. frontiersin.org
The elimination of 7,8-DHF is relatively rapid, with more than 95% of the compound eliminated within 3 hours after intraperitoneal injection in neonatal mice. frontiersin.orgnih.gov In adult male mice, the compound was reported to have a half-life of 2.2 hours. frontiersin.org Another study in mice reported a plasma half-life of approximately 134 minutes after oral administration. nih.gov In monkeys, a longer half-life of 4-8 hours has been observed. researchgate.netfrontiersin.org The primary routes of elimination appear to be through metabolic processes such as glucuronidation, sulfation, and methylation, rather than metabolism by cytochrome P450 enzymes. frontiersin.org
The O-methylated metabolites of 7,8-DHF have been detected in both plasma and the brain and are noted to be active. frontiersin.orgnih.gov
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Species | Model | Value | Citation |
| Pharmacokinetic Model | Neonatal Mice | Two-Compartment | - | frontiersin.orgnih.gov |
| Half-life (t½) | Adult Male Mice | - | 2.2 hours | frontiersin.org |
| Half-life (t½) | Mice | - | ~134 minutes | nih.gov |
| Half-life (t½) | Monkeys | - | 4-8 hours | researchgate.netfrontiersin.org |
| Brain-to-Plasma Partition Coefficient (Right Brain) | Neonatal Mice | - | 8.6% | frontiersin.orgnih.gov |
| Brain-to-Plasma Partition Coefficient (Left Brain) | Neonatal Mice | - | 9.9% | frontiersin.orgnih.gov |
Influence of Biological Factors on Pharmacokinetic Behavior
While the neuroprotective effects of 7,8-DHF have been observed to be sex-dependent, particularly in neonatal mice with hypoxia-ischemia brain injury where females show more significant benefits, this difference does not appear to stem from variations in its pharmacokinetic profile. frontiersin.orgnih.gov Studies have shown that the plasma and brain pharmacokinetics of 7,8-DHF in neonatal mice are similar between males and females. frontiersin.orgnih.gov Sex was not found to be significantly associated with the pharmacokinetics of the compound. frontiersin.orgnih.gov
This suggests that the observed sex-biased neuroprotective effects are more likely attributable to pharmacodynamic differences rather than pharmacokinetic ones. frontiersin.org For instance, the neuroprotective effect of 7,8-DHF in female neonatal mice has been linked to the presence and upregulation of estrogen receptor-α. frontiersin.org Chronic administration of 7,8-DHF has been shown to prevent high-fat diet-induced obesity in female, but not male, mice. nih.gov This sexually dimorphic effect on metabolic health is associated with alterations in the gut microbiome. nih.govmdpi.com
Experimentally induced disease states have been shown to influence the pharmacokinetic behavior of 7,8-DHF. In a neonatal mouse model of hypoxia-ischemia (HI) brain injury, the disease state was associated with a significant alteration in the compound's clearance. frontiersin.orgnih.gov Specifically, HI brain injury was linked to a 21% reduction in the clearance of 7,8-DHF. frontiersin.orgnih.gov
This reduction in clearance suggests that the HI-induced physiological changes may affect the metabolism of 7,8-DHF. frontiersin.org The compound is a substrate for catechol-O-methyltransferase (COMT), and it is possible that the activity of this or other metabolic pathways is reduced as a result of the brain injury. frontiersin.org Despite the reduced clearance, a significant difference in the brain concentration of 7,8-DHF between HI-treated and sham-operated mice was not observed, which may be due to high variability in the brain distribution data. frontiersin.org
In a mouse model of Alzheimer's disease with severe neuronal loss, systemic treatment with 7,8-DHF improved spatial memory and was associated with an increase in the density of thin spines in the CA1 region of the hippocampus in the lesioned mice. plos.org This suggests that the compound's efficacy can be maintained even in a neurodegenerative disease state.
In Vitro and in Vivo Animal Model Biological Activities of 7,8 Dihydroxyflavanone
Neuroprotective and Neurotrophic Effects
7,8-Dihydroxyflavanone, a naturally occurring flavone (B191248), has demonstrated a remarkable capacity to protect and support neurons in various experimental settings. alzdiscovery.org Its mechanisms of action are multifaceted, primarily revolving around its ability to mimic Brain-Derived Neurotrophic Factor (BDNF) and activate the Tropomyosin receptor kinase B (TrkB) signaling pathway. nih.govpnas.org This activation is crucial for neuronal survival, growth, and plasticity. nih.govpnas.org
Protection Against Excitotoxicity (e.g., Glutamate-induced Apoptosis in Hippocampal Neurons)
Excitotoxicity, a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a key factor in several neurological disorders. Research has shown that 7,8-DHF can protect hippocampal neurons from glutamate-induced toxicity. pnas.orgnih.gov One study demonstrated that in cultured hippocampal neurons, pretreatment with 7,8-DHF significantly reduced neuronal death caused by exposure to glutamate. oup.com This protective effect is, in part, attributed to the activation of the TrkB receptor, which initiates downstream signaling cascades that counteract the apoptotic pathways triggered by excitotoxicity. pnas.org Interestingly, 7,8-DHF has also been found to provide neuroprotection against glutamate-induced toxicity in HT-22 cells, a hippocampal cell line that lacks the TrkB receptor, suggesting that its antioxidant activity also plays a crucial, independent role in mitigating excitotoxic damage. nih.gov
Attenuation of Oxidative Stress-Induced Cellular Damage
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. 7,8-DHF has been shown to be a potent antioxidant. spandidos-publications.comnbinno.com It effectively scavenges free radicals and upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. spandidos-publications.com
In C2C12 myoblasts, 7,8-DHF attenuated hydrogen peroxide (H2O2)-induced growth inhibition and reduced intracellular ROS levels. spandidos-publications.com It also prevented H2O2-induced DNA damage and apoptosis. spandidos-publications.com The underlying mechanism involves the upregulation of Nrf2-dependent heme oxygenase-1 (HO-1) expression through the activation of the PI3K/Akt and ERK pathways. spandidos-publications.com Similarly, in SH-SY5Y neuronal cells, 7,8-DHF protected against high glucose-induced cytotoxicity by mitigating oxidative stress, preventing mitochondrial dysfunction, and inhibiting apoptosis. researchgate.net
| Experimental Model | Inducing Agent | Key Findings | Mechanism of Action |
|---|---|---|---|
| C2C12 Myoblasts | Hydrogen Peroxide (H2O2) | Attenuated growth inhibition, reduced intracellular ROS, prevented DNA damage and apoptosis. spandidos-publications.com | Upregulation of Nrf2-dependent HO-1 expression via PI3K/Akt and ERK pathways. spandidos-publications.com |
| SH-SY5Y Neuronal Cells | High Glucose | Inhibited cell death, apoptosis, and mitochondrial dysfunction. | Scavenging of reactive oxygen species. |
| HT-22 Hippocampal Cells | Glutamate | Protected against glutamate-induced toxicity. nih.gov | Antioxidant activity independent of TrkB receptor. nih.gov |
Modulation of Specific Neurotoxicity Models (e.g., 6-hydroxydopamine-induced dopaminergic neurotoxicity)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The neurotoxin 6-hydroxydopamine (6-OHDA) is widely used in animal models to replicate this neuronal loss. Studies have shown that 7,8-DHF can protect dopaminergic neurons from 6-OHDA-induced neurotoxicity. researchgate.netnih.gov
In a rat model of Parkinson's disease, treatment with 7,8-DHF significantly improved dopamine-mediated behaviors and prevented the loss of dopaminergic neurons in the substantia nigra. researchgate.netnih.gov This neuroprotective effect was associated with the activation of the TrkB receptor. researchgate.netnih.gov In vitro studies using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have further elucidated the molecular mechanisms. 7,8-DHF protected these cells from 6-OHDA-induced death by activating the PI3K/Akt survival pathway and inhibiting the pro-apoptotic JNK pathway. nih.gov Similar protective effects have been observed in rotenone-induced and MPTP-induced models of Parkinson's disease. nih.govnih.gov
Promotion of Neuronal Survival, Differentiation, and Synaptogenesis
Beyond its protective capabilities, 7,8-DHF actively promotes the health and connectivity of neurons. As a TrkB agonist, it mimics the effects of BDNF, a neurotrophin essential for neuronal survival, differentiation, and the formation of new synapses (synaptogenesis). pnas.orgnih.gov
In primary cultured cortical neurons, 7,8-DHF has been shown to promote dendritic elongation, arborization, and synaptogenesis. nih.govresearchgate.net This leads to an increase in the number and size of synapses, which is critical for learning and memory. nih.govresearchgate.net Furthermore, studies have shown that 7,8-DHF can induce the expression of synaptic proteins, such as synaptotagmin (B1177969) and post-synaptic density protein-95, in animal models of neurological diseases. researchgate.net This enhancement of synaptic plasticity is a key component of its therapeutic potential. nih.gov
Therapeutic Potential in Neurological and Neuropsychiatric Disease Models (Preclinical)
The promising neuroprotective and neurotrophic properties of 7,8-DHF observed in vitro have been translated into significant therapeutic benefits in preclinical animal models of various neurological and neuropsychiatric diseases.
Alzheimer's Disease Models
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic loss and cognitive decline. Deficits in BDNF/TrkB signaling are also implicated in the pathogenesis of the disease. nih.gov Multiple studies using transgenic mouse models of Alzheimer's have demonstrated the therapeutic potential of 7,8-DHF.
In 5XFAD transgenic mice, chronic oral administration of 7,8-DHF activated TrkB signaling, prevented Aβ deposition, and inhibited the loss of hippocampal synapses. nih.govnih.govresearchgate.net This resulted in the restoration of synaptic plasticity and the prevention of memory deficits. nih.govnih.govresearchgate.net Another study on 5XFAD mice showed that 7,8-DHF treatment decreased cortical Aβ plaque deposition and protected cortical neurons from reduced dendritic arbor complexity. nih.govresearchgate.net
Furthermore, in a different mouse model of Alzheimer's-like neuronal loss (CaM/Tet-DTA mice), systemic treatment with 7,8-DHF significantly improved spatial memory. plos.org This improvement was associated with a selective increase in the density of thin spines in the CA1 region of the hippocampus. plos.org These findings suggest that 7,8-DHF can ameliorate Alzheimer's-related pathology and cognitive deficits by restoring TrkB signaling and promoting synaptic health. nih.govplos.org
| Animal Model | Key Pathological Features | Observed Effects of 7,8-DHF | Cognitive Outcome |
|---|---|---|---|
| 5XFAD Transgenic Mice | Amyloid-beta (Aβ) deposition, synaptic loss. nih.gov | Activated TrkB signaling, prevented Aβ deposition, inhibited synaptic loss, restored synaptic plasticity. nih.govnih.govresearchgate.net | Prevented memory deficits. nih.govnih.gov |
| CaM/Tet-DTA Mice | Severe neuronal loss in hippocampus and cortex. plos.org | Induced a selective increase in the density of thin spines in CA1. plos.org | Improved spatial memory. plos.org |
| Tg2576 AD Mice | Spatial memory impairment. nih.gov | Increased number, density, and length of dendrites in hippocampal neurons, restored synaptic plasticity. nih.gov | Recovered spatial memory impairment. nih.gov |
Parkinson's Disease Models
Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. researchgate.net 7,8-DHF has shown promise in preclinical PD models by protecting these vulnerable neurons and improving motor function. nih.govnih.gov
Animal models of Parkinson's disease, often induced by neurotoxins like MPTP or rotenone, exhibit significant motor impairments. nih.gov Studies have consistently shown that 7,8-DHF can effectively alleviate these motor dysfunctions. nih.gov In MPTP-treated mice, 7,8-DHF administration successfully ameliorated impaired motor functions. researchgate.netnih.gov Similarly, in a rotenone-induced rat model of PD, treatment with 7,8-DHF improved behavioral performance in the open field test. nih.gov In a 6-OHDA-induced rat model, 7,8-DHF also significantly improved dopamine-mediated behaviors. researchgate.net
The underlying cause of motor symptoms in Parkinson's disease is the death of dopaminergic neurons. researchgate.net A key therapeutic goal is to protect these neurons from degeneration. 7,8-DHF has demonstrated a powerful protective effect on dopaminergic neurons in several PD models. In MPTP-induced models, the amelioration of motor function was accompanied by a reduction in the loss of dopaminergic neurons in the substantia nigra and striatum. researchgate.netnih.gov 7,8-DHF was found to block the loss of these crucial neurons, an effect linked to the activation of TrkB and its signaling pathways. nih.govnih.gov In rotenone-treated rats, 7,8-DHF also reduced dopaminergic neuron loss in the substantia nigra and striatum. nih.gov Furthermore, it has been shown to protect against the loss of dopaminergic neurons in the substantia nigra in 6-OHDA-lesioned rats. researchgate.net This neuroprotective effect is also associated with the suppression of α-synuclein overexpression, a protein that aggregates in the brains of PD patients. nih.gov
Table 3: Neuroprotective Effects of this compound in Parkinson's Disease Models
| Animal Model | Effect on Motor Function | Effect on Dopaminergic Neurons |
|---|---|---|
| MPTP-induced Mice | Ameliorated motor impairments. researchgate.netnih.gov | Reduced loss in substantia nigra and striatum. researchgate.netnih.gov |
| Rotenone-induced Rats | Improved behavioral performance. nih.gov | Reduced loss in substantia nigra and striatum. nih.gov |
Huntington's Disease Models
Huntington's disease (HD) is a fatal genetic disorder that causes the progressive breakdown of nerve cells in the brain, resulting in motor, cognitive, and psychiatric deterioration. bmj.com The pathophysiology of HD includes reduced levels of brain-derived neurotrophic factor (BDNF). bmj.com
In animal models of Huntington's disease, such as the R6/1 and N171-82Q mouse models, chronic treatment with 7,8-DHF has shown therapeutic potential. bmj.comoup.com Studies have found that 7,8-DHF is able to delay the onset of motor deficits as assessed by the Rotarod test and improve motor performance on the balance beam test. bmj.comoup.com In addition to motor improvements, 7,8-DHF reversed cognitive deficits in the Novel Object Recognition Test. researchgate.netnih.gov Pathological and biochemical analyses of treated mice revealed a reduction of striatal volume loss and improved levels of enkephalin in the striatum. researchgate.netnih.govbmj.com Furthermore, chronic administration of 7,8-DHF has been shown to ameliorate brain atrophy and extend survival in N171-82Q HD mice. oup.com The therapeutic effects of 7,8-DHF in these models are linked to the activation of the TrkB receptor and its downstream signaling pathways, specifically the PLCγ1 pathway. researchgate.netnih.govoup.com
Improvement of Motor and Cognitive Deficits
This compound (7,8-DHF) has demonstrated significant potential in ameliorating both motor and cognitive impairments in various animal models of neurodegenerative diseases. As a potent agonist of the Tropomyosin receptor kinase B (TrkB), it mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neuronal survival and plasticity. nih.govwikipedia.org
In a mouse model of Huntington's disease (R6/1 mice), chronic administration of 7,8-DHF delayed the onset of motor deficits as assessed by the Rotarod test. bmj.com Furthermore, it reversed cognitive deficits in the Novel Object Recognition Test (NORT). bmj.comnih.gov These behavioral improvements were accompanied by positive morphological and biochemical changes in the brain, including the prevention of striatal volume loss and improved levels of the neurotransmitter precursor enkephalin. bmj.comnih.govoup.com
Studies on animal models of Parkinson's disease have also shown the efficacy of 7,8-DHF in alleviating motor dysfunction. nih.gov In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model, 7,8-DHF treatment successfully ameliorated impaired motor functions. nih.gov This was associated with a reduction in the loss of dopaminergic neurons in the substantia nigra and striatum, key brain regions affected in Parkinson's disease. nih.govnih.gov The protective effects are linked to the suppression of α-synuclein overexpression and oxidative stress. nih.gov A long-term study in a primate model of Parkinson's disease induced by MPP+ also showed that 7,8-DHF could reduce the loss of dopaminergic neurons, highlighting its potent neurotrophic effects. nih.gov
The table below summarizes key findings on the effects of this compound on motor and cognitive deficits in animal models of neurodegeneration.
| Animal Model | Type of Deficit | Key Findings | References |
| R6/1 Mouse (Huntington's Disease) | Motor | Delayed onset of motor deficits (Rotarod test). | bmj.com |
| R6/1 Mouse (Huntington's Disease) | Cognitive | Reversed deficits in the Novel Object Recognition Test (NORT). | bmj.comnih.gov |
| MPTP-induced Mouse (Parkinson's Disease) | Motor | Ameliorated impaired motor functions. | nih.gov |
| MPP+-induced Monkey (Parkinson's Disease) | Neuronal Loss | Reduced the loss of dopaminergic neurons in the midbrain. | nih.gov |
Effects on Nitric Oxide Metabolism (nNOS and iNOS expression)
Nitric oxide (NO) is a crucial signaling molecule in the nervous system, produced by different isoforms of nitric oxide synthase (NOS). mdpi.comnih.gov Neuronal NOS (nNOS) is constitutively expressed in neurons and plays a role in neurotransmission, while inducible NOS (iNOS) is typically expressed in response to inflammatory stimuli and can contribute to neurotoxicity. mdpi.comnih.govencyclopedia.pub An imbalance in the expression of these enzymes is implicated in neurodegenerative processes.
Research in a Huntington's disease mouse model (R6/1) has shown that this compound can modulate nitric oxide metabolism. Specifically, treatment with 7,8-DHF has been shown to restore normal striatal levels of both nNOS and inducible nitric oxide synthase (iNOS). researchgate.net This suggests that part of the neuroprotective effect of 7,8-DHF may be mediated by its ability to regulate the production of nitric oxide, thereby reducing neuroinflammation and excitotoxicity. researchgate.net
Other Neurodegenerative Conditions (e.g., Rett Syndrome, Amyotrophic Lateral Sclerosis)
The therapeutic potential of this compound extends to other debilitating neurodegenerative conditions, including Rett Syndrome and Amyotrophic Lateral Sclerosis (ALS).
Rett Syndrome is a neurodevelopmental disorder caused by mutations in the MECP2 gene, which leads to reduced levels of BDNF in the brain. physiology.orgnih.gov In a mouse model of Rett Syndrome, administration of 7,8-DHF, which activates the BDNF receptor TrkB, led to a significant increase in lifespan compared to untreated mutant mice. physiology.orgnih.gov The treated mice also exhibited a delay in body weight loss, enhanced voluntary locomotor activity, and partial improvements in breathing pattern irregularities. physiology.orgnih.gov These findings suggest that 7,8-DHF can effectively reduce disease symptoms in this model. physiology.orgnih.govphysiology.org
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. nih.govmdpi.com In a transgenic mouse model of ALS (SOD1G93A), chronic administration of 7,8-DHF significantly improved motor deficits. nih.gov Furthermore, the treatment preserved the number of spinal motor neurons and dendritic spines, indicating a neuroprotective effect on the cells primarily affected by the disease. nih.gov
Research Applications in Neurodevelopmental Disorders
The role of BDNF in early brain development makes its signaling pathway a key focus in research on neurodevelopmental disorders. researchgate.net this compound, as a compound that can cross the blood-brain barrier and activate the BDNF pathway, has become a valuable tool in preclinical studies of these conditions. researchgate.net
In the Ts65Dn mouse model of Down syndrome, which exhibits learning and memory deficits, the effects of 7,8-DHF treatment have been investigated. mdpi.com While neonatal administration showed some transient benefits on a cellular level, it did not lead to long-term improvements in learning and memory after the treatment was stopped. mdpi.com This highlights the critical importance of the timing of therapeutic intervention in neurodevelopmental disorders. mdpi.com The flavonoid's ability to mimic BDNF allows researchers to explore the potential of targeting the TrkB receptor as a therapeutic strategy for the cognitive impairments associated with Down syndrome and other neurodevelopmental disorders. mdpi.com
Cognitive and Behavioral Modulation in Animal Studies
Enhancement of Learning and Memory Processes (e.g., Spatial Memory, Emotional Learning)
This compound has been shown to enhance various forms of learning and memory in animal studies. In wildtype mice, systemic administration of 7,8-DHF during Morris water maze training led to enhanced long-term spatial memory retention when tested 28 days later. nih.govresearchgate.net This compound has also been shown to rescue long-term spatial memory impairments in mice with reduced oligodendrogenesis. nih.gov In a mouse model of Alzheimer's disease with severe neuronal loss, 7,8-DHF treatment significantly improved spatial memory. plos.org
Beyond spatial memory, 7,8-DHF also modulates emotional learning. researchgate.netpsychiatryonline.orgnih.govuab.cat Studies have demonstrated that it enhances both the acquisition and extinction of conditioned fear. researchgate.netpsychiatryonline.orgnih.govuab.cat Furthermore, it was able to rescue extinction deficits in mice that had been subjected to prior stress. researchgate.netpsychiatryonline.orgnih.govuab.cat These effects are linked to the activation of TrkB receptors in the amygdala, a brain region crucial for emotional processing. researchgate.netpsychiatryonline.org The compound has also been shown to enhance response learning, a striatum-sensitive cognitive function, even with a single treatment administered shortly before training in unimpaired rats. biorxiv.org
The table below summarizes key findings on the effects of this compound on learning and memory in animal studies.
| Learning/Memory Type | Animal Model | Key Findings | References |
| Long-Term Spatial Memory | Wildtype Mice | Enhanced spatial memory retention 28 days after training. | nih.gov |
| Spatial Memory | Mice with reduced oligodendrogenesis | Rescued long-term spatial memory impairment. | nih.gov |
| Spatial Memory | CaM/Tet-DTA Mice (Alzheimer's-like neuronal loss) | Significantly improved spatial memory in the water maze. | plos.org |
| Emotional Learning (Fear Conditioning) | Mice | Enhanced both the acquisition and extinction of conditioned fear. | researchgate.netpsychiatryonline.orgnih.govuab.cat |
| Emotional Learning (Extinction Deficit) | Stressed Mice | Rescued extinction deficits. | researchgate.netnih.gov |
| Response Learning | Unimpaired Rats | Enhanced response learning with a single pre-training infusion. | biorxiv.org |
Antidepressant-like Effects
Multiple preclinical studies have demonstrated the antidepressant-like effects of this compound in various animal models of depression. nih.govtaylorandfrancis.com In rats subjected to chronic mild stress (CMS), a well-established model of depression, 7,8-DHF treatment reversed depressive-like behaviors such as reduced sucrose (B13894) consumption and increased immobility in the forced swimming test. nih.govresearchgate.net Notably, these effects were observed to have a relatively fast onset. nih.govresearchgate.net
The antidepressant effects of 7,8-DHF are believed to be mediated through its activation of the BDNF-TrkB signaling pathway in brain regions like the prefrontal cortex and hippocampus, which are implicated in the pathophysiology of depression. nih.gov Treatment with 7,8-DHF has been shown to restore the downregulation of TrkB phosphorylation and synaptic proteins that occurs in stress models of depression. nih.gov It can also reverse the decreased expression of BDNF itself in these brain regions. nih.gov
Anxiolytic and Anti-stress Properties
Preclinical research, predominantly in animal models, has identified this compound (7,8-DHF) as a compound with notable anxiolytic and anti-stress capabilities. caringsunshine.comcaringsunshine.com As a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB) receptor, 7,8-DHF mimics the neurotrophic and neuroprotective effects of brain-derived neurotrophic factor (BDNF). caringsunshine.com Chronic stress is often associated with diminished BDNF signaling and atrophy in key brain regions like the hippocampus; 7,8-DHF has been investigated for its potential to counteract these changes. caringsunshine.com
In rodent studies, the administration of 7,8-DHF has been shown to alleviate behavioral and physiological markers of stress. caringsunshine.com For instance, mice subjected to chronic mild stress that were treated with 7,8-DHF exhibited reduced anxiety-like and depressive-like behaviors in standardized behavioral tests. caringsunshine.compsychiatryinvestigation.org Specifically, a four-week treatment with 7,8-DHF was found to attenuate the stress-induced increase in anxiety-like behavior. psychiatryinvestigation.org The compound also prevented the stress-induced decrease in BDNF signaling and synaptic markers in the brain. caringsunshine.com Mechanistically, these effects are linked to the compound's ability to increase hippocampal BDNF levels and reduce serum corticosterone (B1669441) levels in chronically stressed rats. psychiatryinvestigation.org
| Animal Model | Stress Paradigm | Key Findings | Reported Mechanism |
|---|---|---|---|
| Rats | Chronic Mild Stress (CMS) | Reversed CMS-induced depressive-like behaviors; Attenuated CMS-induced anxiety-like behavior. psychiatryinvestigation.org | Increased hippocampal BDNF levels; Reduced serum corticosterone levels. psychiatryinvestigation.org |
| Mice | Chronic Stress | Reduced anxiety-like and depressive-like behaviors. caringsunshine.com | Prevented stress-induced reductions in BDNF signaling and synaptic markers. caringsunshine.com |
Modulation of Fear Extinction
This compound has been shown to play a significant role in the modulation of fear extinction, a key process in learning to inhibit fear responses. psychiatryonline.org This has particular relevance for anxiety and trauma-related disorders, such as post-traumatic stress disorder (PTSD), which are often characterized by an inability to extinguish fear memories. nih.govuab.cat
Studies in mice have demonstrated that systemic administration of 7,8-DHF enhances the extinction of conditioned fear. psychiatryonline.orgsciencedaily.com This effect is observed in both naive animals and in those with extinction deficits resulting from prior traumatic stress exposure. psychiatryonline.org A single dose of the compound was sufficient to help mice that had undergone a traumatic experience extinguish their fear conditioning more rapidly. uab.catsciencedaily.com The mechanism underlying this effect is the activation of TrkB receptors in the brain, particularly within the amygdala, a region critical for emotional learning and memory. psychiatryonline.orguab.catsciencedaily.com By acting as a TrkB agonist, 7,8-DHF effectively mimics BDNF, which is essential for the synaptic plasticity required for the consolidation of fear extinction. nih.govnih.gov
| Animal Model | Behavioral Paradigm | Key Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Mice | Conditioned Fear Extinction | Enhanced the acquisition and extinction of conditioned fear. psychiatryonline.org | Activation of TrkB receptors in the amygdala. psychiatryonline.org |
| Mice with prior traumatic stress | Conditioned Fear Extinction | Rescued a deficit in the extinction of conditioned fear. psychiatryonline.orgresearchgate.net | Activation of TrkB receptor pathways. researchgate.net |
Promotion of Neurogenesis in Specific Brain Regions (e.g., Dentate Gyrus)
Research has highlighted the capacity of this compound to promote neurogenesis, the process of generating new neurons, particularly in the dentate gyrus of the hippocampus. nih.govacs.orgnih.gov This region is one of the few areas in the adult brain where neurogenesis is known to occur and is crucial for learning and memory.
In animal models of traumatic brain injury (TBI), a condition known to cause massive cell death and be detrimental to adult-born immature neurons in the dentate gyrus, 7,8-DHF has shown significant therapeutic potential. nih.govnih.gov Post-injury treatment with 7,8-DHF for two weeks was found to increase the number of adult-born immature neurons in the hippocampus. nih.govnih.gov Furthermore, the compound promoted the dendritic arborization of these new neurons in the injured brain. nih.govnih.gov While 7,8-DHF treatment did not appear to significantly increase the proliferation of neural stem cells, the findings suggest that it protects immature neurons from death induced by the injury. nih.govresearchgate.net Chronic oral administration of 7,8-DHF has also been shown to strongly promote neurogenesis in the dentate gyrus in other contexts, contributing to its antidepressant-like effects. acs.org
| Model | Brain Region | Key Findings | Observed Cellular Effects |
|---|---|---|---|
| Mouse Model of Traumatic Brain Injury (TBI) | Dentate Gyrus of the Hippocampus | Post-injury treatment increased the number of adult-born immature neurons. nih.govnih.gov | Promoted dendrite arborization of immature neurons; Protected immature neurons from TBI-induced death. nih.govnih.gov |
| Standard (non-injury) Mouse Model | Dentate Gyrus of the Hippocampus | Chronic oral administration strongly promoted neurogenesis. acs.org | Contributed to potent antidepressant effects. acs.org |
Other Investigated Biological Activities and Mechanisms
Mechanistic Insights into Anti-inflammatory Actions
In vitro studies have provided mechanistic insights into the anti-inflammatory properties of this compound. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a common model for studying inflammation, 7,8-DHF demonstrated a significant ability to attenuate the inflammatory response. nih.govresearchgate.net
The compound was found to significantly reduce the secretion of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and interleukin-1β (IL-1β). nih.gov This was accompanied by a decrease in the expression of the enzymes responsible for their production, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The underlying mechanism for these effects involves the downregulation of critical inflammatory signaling pathways. 7,8-DHF was shown to inhibit the activity of nuclear factor-κB (NF-κB) by preventing the nuclear translocation of its p65 subunit and the degradation of its inhibitor, IκB. nih.gov Additionally, it inhibited the phosphorylation of mitogen-activated protein kinases (MAPKs) such as extracellular-signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). nih.gov These findings suggest that 7,8-DHF exerts its anti-inflammatory effects by targeting the NF-κB and MAPK signaling cascades.
Angiogenic Effects in Brain Endothelial Cell Models
The potential of this compound to promote angiogenesis, the formation of new blood vessels, has been investigated in brain endothelial cell models. One study demonstrated that 7,8-DHF induces angiogenesis in endothelial cells derived from the resistance vessels of the brain. etsu.edu This pro-angiogenic effect is mediated through its known activity as a TrkB agonist, mimicking the action of BDNF. etsu.edu The study found that these brain-derived endothelial cells possess the TrkB receptor and that 7,8-DHF stimulates their proliferation. etsu.edu This proliferative effect was blocked by a TrkB inhibitor, confirming the receptor's role in the process. etsu.edu
However, the angiogenic effects of 7,8-DHF may be context-dependent. In a mouse model of oxygen-induced ischemic retinopathy, a condition affecting retinal blood vessels, treatment with 7,8-DHF did not provide significant protection against retinal vascular damage. plos.orgnih.gov It showed no significant effect on mitigating either vessel obliteration or pathological neovascularization, two key hallmarks of the disease. plos.org These contrasting findings suggest that the angiogenic response to 7,8-DHF may vary between different vascular beds and pathological conditions.
Metabolic Regulation and Gut Microbiome Interactions in Preclinical Models
Preclinical studies have uncovered a complex and sexually dimorphic role for this compound in metabolic regulation, which appears to be critically dependent on the gut microbiome. nih.govmdpi.com In female mice fed a high-fat diet (HFD), chronic oral supplementation with 7,8-DHF was found to prevent obesity. mdpi.com This metabolic protection was associated with reduced fat mass, less hepatic lipid accumulation, and decreased adipose tissue inflammation. mdpi.comresearchgate.net
These beneficial effects in female mice were linked to an early and stable remodeling of the intestinal microbiome. nih.govmdpi.com 7,8-DHF supplementation significantly increased gut microbial diversity and suppressed potentially pro-inflammatory bacteria. mdpi.com Crucially, these changes in the gut microbiome preceded the observed alterations in body weight, and were highly predictive of the subsequent metabolic protection. nih.govmdpi.com The essential role of the gut microbiome was confirmed in a study where antibiotic-induced ablation of the gut microbiota completely negated the protective metabolic effects of 7,8-DHF in female mice. nih.gov This research also indicated that the activation of the TrkB receptor by 7,8-DHF was lost upon gut microbiome ablation, suggesting a requirement for microbial "activation" of the compound for its systemic effects. nih.gov
In stark contrast, male mice on a HFD did not experience the same metabolic benefits and, in some cases, showed a worsening of hepatic lipid accumulation and adipose tissue inflammation with 7,8-DHF supplementation. mdpi.comresearchgate.net
| Animal Model | Diet | Key Findings | Gut Microbiome Interaction |
|---|---|---|---|
| Female Mice | High-Fat Diet (HFD) | Prevented HFD-induced obesity; Reduced fat mass, hepatic lipid accumulation, and adipose tissue inflammation. mdpi.comresearchgate.net | Induced early and stable remodeling of the gut microbiome; Increased microbial diversity. mdpi.com Metabolic protection was lost with antibiotic-induced microbiome ablation. nih.gov |
| Male Mice | High-Fat Diet (HFD) | Not protected from adiposity; Paradoxical worsening of hepatic lipid accumulation and adipose tissue inflammation. mdpi.comresearchgate.net | Microbiome alterations were distinct from females and not predictive of body weight changes. mdpi.com |
In Vitro Studies on Cellular Proliferation and Apoptosis (non-cancer treatment related)
Research into the biological activities of this compound (7,8-DHF) has revealed its influence on cellular proliferation and apoptosis in non-cancerous contexts, particularly in models of neurodegenerative diseases and cellular stress.
In studies utilizing PC12TrkB cells, a cell line overexpressing the TrkB receptor, 7,8-DHF demonstrated a significant, dose-dependent reduction in apoptotic activity. annexpublishers.com This anti-apoptotic effect was observed to be even more potent than that of Brain-Derived Neurotrophic Factor (BDNF), a natural ligand for the TrkB receptor. annexpublishers.com The mechanism behind this action is believed to be the activation of the PI3K/AKT signaling pathway. annexpublishers.com Interestingly, in the same PC12TrkB cell line, 7,8-DHF was found to cause a decrease in the number of proliferating cells in a concentration-dependent manner. annexpublishers.com
Further investigations have highlighted the protective effects of 7,8-DHF against oxidative stress-induced apoptosis. In C2C12 myoblasts, a non-cancerous mouse muscle cell line, pretreatment with 7,8-DHF was shown to protect the cells from hydrogen peroxide (H₂O₂)-induced DNA damage and subsequent apoptosis. researchgate.net This cytoprotective effect is associated with the upregulation of Nrf2-dependent heme oxygenase-1 (HO-1) expression through the activation of both the PI3K/Akt and ERK pathways. researchgate.net
In animal models of neurological injury, 7,8-DHF has also been studied for its effects on cell survival and proliferation. In a rat model of retinal ischemia-reperfusion injury, administration of 7,8-DHF was found to alleviate apoptosis of nerve cells. medsci.org This neuroprotective effect was linked to the activation of the TrkB signaling pathway and the downstream Akt and Erk signaling pathways, which promote nerve cell survival. medsci.org Conversely, in a mouse model of traumatic brain injury (TBI), treatment with 7,8-DHF for two weeks did not significantly increase the proliferation of neural stem cells in the hippocampus. researchgate.net This suggests that the observed increase in immature neurons in this context may be due to the protection of existing neurons from injury-induced death rather than the stimulation of new cell formation. researchgate.net
The following table summarizes the key findings from in vitro and in vivo studies on the effects of this compound on cellular proliferation and apoptosis in non-cancer-related models.
| Model System | Effect on Proliferation | Effect on Apoptosis | Proposed Mechanism of Action |
| PC12TrkB Cells (Rat adrenal pheochromocytoma, neuronal model) | Decreased in a concentration-dependent manner. annexpublishers.com | Reduced in a dose-dependent manner. annexpublishers.com | Activation of the PI3K/AKT signaling pathway. annexpublishers.com |
| C2C12 Myoblasts (Mouse muscle precursor cells) | Not specified | Protected against H₂O₂-induced apoptosis. researchgate.net | Upregulation of Nrf2-dependent HO-1 expression via PI3K/Akt and ERK pathways. researchgate.net |
| Rat Model of Retinal Ischemia-Reperfusion Injury | Not specified | Alleviated nerve cell apoptosis. medsci.org | Activation of TrkB, Akt, and Erk signaling pathways. medsci.org |
| Mouse Model of Traumatic Brain Injury (TBI) | Did not significantly increase neural stem cell proliferation. researchgate.net | Implied protective effect on immature neurons. researchgate.net | Not specified |
Advanced Analytical and Research Methodologies Utilized for 7,8 Dihydroxyflavanone Studies
Quantitative Analysis in Biological Matrices
The quantification of 7,8-Dihydroxyflavanone and its metabolites within complex biological samples is fundamental to pharmacokinetic and metabolic studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification
A highly sensitive and specific method utilizing high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of this compound and its metabolites in biological fluids such as monkey and mouse plasma. nih.govnih.gov This technique allows for the accurate measurement of the parent compound and its metabolic products, which primarily include methylated, glucuronidated, and sulfated forms. nih.gov
The methodology involves sample preparation, typically through acetonitrile (B52724) precipitation, followed by chromatographic separation and mass spectrometric detection. nih.gov This approach has been successfully applied to profile the in vivo pharmacokinetics and metabolism of this compound. nih.govresearchgate.net Studies have shown that after oral administration, this compound and its O-methylated metabolites can be detected in the mouse brain. nih.gov The primary metabolites identified in monkey plasma are conjugated forms, indicating that methylation, glucuronidation, and/or sulfation are the main metabolic pathways. nih.gov
| Matrix | Analyte | Tmax (min) | Cmax |
|---|---|---|---|
| Plasma | 7,8-DHF | 10 | 70 ng/mL |
| Brain | 7,8-DHF | 10 | 50 ng/g |
| Plasma | 7-methoxy-8-hydroxy-flavone | 10 | 1.0 ng/mL |
Biochemical and Cellular Assays for Target Engagement and Pathway Activation
A variety of biochemical and cellular assays are employed to confirm the direct interaction of this compound with its molecular target, the TrkB receptor, and to delineate the subsequent activation of intracellular signaling cascades.
Receptor Binding Assays (e.g., Filter Binding Assay)
To confirm that this compound is a specific agonist for the TrkB receptor, in vitro filter binding assays are utilized. nih.gov These assays have been performed using [3H]-labeled this compound and purified recombinant TrkB extracellular domain (ECD) proteins. nih.gov Such studies have demonstrated that this compound directly binds to the TrkB ECD with a dissociation constant (Kd) of approximately 320 nM. nih.govtocris.comselleckchem.com Further binding assays have shown that this compound interacts with the cysteine cluster 2 (CC2) domain and the leucine-rich motif of the TrkB ECD. researchgate.netpnas.org
| Assay Method | Ligand | Receptor | Binding Affinity (Kd) | Reference |
|---|---|---|---|---|
| Filter Binding Assay | [3H]7,8-dihydroxyflavone | TrkB ECD | ~320 nM | nih.gov |
| Surface Plasmon Resonance (SPR) | 7,8-dihydroxyflavone (B1666355) | TrkB ECD | ~15.4 nM | nih.gov |
Receptor Dimerization Assays
The activation of receptor tyrosine kinases like TrkB is initiated by ligand-induced receptor dimerization. Receptor dimerization assays have conclusively shown that this compound potently provokes TrkB dimerization, similar to the receptor's natural ligand, brain-derived neurotrophic factor (BDNF). researchgate.netpnas.orgnih.gov In these experiments, cells are co-transfected with differently tagged TrkB receptors, and upon treatment with this compound, the dimerization is assessed by co-immunoprecipitation. researchgate.netpnas.org These studies also demonstrate the specificity of this interaction, as this compound induces TrkB homodimerization but does not cause dimerization with other related receptors like TrkA. researchgate.netnih.gov
Phosphorylation Assays (e.g., Immunoblotting for TrkB Phosphorylation)
Following dimerization, the intrinsic kinase activity of the TrkB receptor is stimulated, leading to autophosphorylation of specific tyrosine residues within its intracellular domain. Immunoblotting is a key technique used to detect this activation. nih.gov Studies have consistently shown that this compound treatment of primary neurons or administration to animals leads to a robust increase in the phosphorylation of TrkB. pnas.orgnih.govresearchgate.net Immunofluorescent staining has also been used to visualize the increase in TrkB tyrosine phosphorylation in hippocampal neurons following treatment with the compound. pnas.orgnih.gov This phosphorylation is a critical step in initiating the downstream signaling cascades. nih.gov
Downstream Signaling Pathway Activation Assays (e.g., ELISA for Akt, Caspase-3)
The biological effects of this compound are mediated through the activation of signaling pathways downstream of the TrkB receptor. Assays to measure the activation of these pathways include ELISA and Western blotting for key signaling proteins. plos.org A major pathway activated by TrkB is the PI3K/Akt pathway. Studies have demonstrated that this compound enhances the phosphorylation of Akt at Ser473 and Thr308. plos.orgresearchgate.netnih.gov This activation of Akt is crucial for the neuroprotective effects of the compound. plos.orgpeerj.com
Furthermore, the impact of this compound on apoptotic pathways is often assessed by measuring the levels of key apoptosis-related proteins. For instance, treatment with this compound has been shown to lead to a significant decrease in cleaved caspase-3, a key executioner caspase in apoptosis. plos.orgnih.govnih.gov Concurrently, changes in the expression of Bcl-2 family proteins, such as an increase in the Bcl-2/Bax ratio, are also observed, indicating a shift towards cell survival. plos.orgpeerj.com
| Assay | Target Molecule | Observed Effect | Reference |
|---|---|---|---|
| Western Blot | Phospho-Akt (Ser473/Thr308) | Increased phosphorylation | plos.orgresearchgate.net |
| Western Blot | Cleaved Caspase-3 | Decreased levels | plos.orgnih.gov |
| Western Blot | Bcl-2/Bax ratio | Increased ratio | plos.org |
Cellular Viability and Apoptosis Assays
The investigation of this compound's (7,8-DHF) effects at the cellular level frequently employs a range of viability and apoptosis assays to determine its impact on cell health and programmed cell death pathways. These assays are critical in understanding the compound's dual role as a neuroprotective agent and a potential anti-cancer therapeutic.
In cancer research, viability assays such as the MTS assay and Alamar Blue assay have been used to determine the dose-dependent inhibitory effects of 7,8-DHF on the growth of various cancer cell lines. nih.govspandidos-publications.com For instance, studies on human oral squamous cell carcinoma (OSCC) cell lines (HN22 and HSC4) and human hepatocarcinoma cells (HUH-7) demonstrated that 7,8-DHF inhibits cell viability. nih.govspandidos-publications.com
To elucidate the mechanisms behind reduced viability, apoptosis assays are widely implemented. Methods like DAPI staining, Annexin V/propidium iodide (PI) staining followed by flow cytometry, and TUNEL (TdT-mediated dUTP nick end labeling) assays are used to identify and quantify apoptotic cells. spandidos-publications.comnih.govpeerj.com In HUH-7 cells, 7,8-DHF treatment was shown to significantly increase the populations of both early and late-stage apoptotic cells. nih.gov Similarly, in OSCC cells, 7,8-DHF was found to induce apoptosis. spandidos-publications.com
Conversely, in neurological contexts, these same assays are used to demonstrate the protective effects of 7,8-DHF. In models of neuronal stress, such as oxygen-glucose deprivation/reperfusion (OGD/R), 7,8-DHF treatment has been shown to increase cell viability and significantly reduce the number of apoptotic neurons as measured by TUNEL assays and flow cytometry. nih.govpeerj.com It also protects primary cortical neurons from toxicity induced by amyloid-beta (Aβ). nih.gov
The molecular machinery of apoptosis is further investigated using Western blot analysis to measure the expression levels of key regulatory proteins. Studies have consistently shown that 7,8-DHF can modulate the Bcl-2 family of proteins, often downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.govpeerj.com Furthermore, 7,8-DHF treatment leads to an increase in the levels of cleaved-caspase-3, a key executioner caspase in the apoptotic cascade, in cancer cells. nih.gov In contrast, in neuronal protection models, 7,8-DHF downregulates Bax and cleaved-caspase 3 while upregulating Bcl-2. peerj.com
Table 1: Cellular Viability and Apoptosis Assays Used in 7,8-DHF Research
| Cell Type | Model/Condition | Assay Used | Key Finding | Reference(s) |
|---|---|---|---|---|
| HUH-7 (Hepatocarcinoma) | Anti-cancer effect | Alamar Blue, Annexin V/PI | Decreased cell viability; induced early and late-stage apoptosis. | nih.gov |
| HN22, HSC4 (Oral Squamous Cell Carcinoma) | Anti-cancer effect | MTS, DAPI, Annexin V/PI | Inhibited cell viability; induced apoptosis through Sp1 regulation. | spandidos-publications.com |
| Primary Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | CCK-8, TUNEL, Flow Cytometry | Increased cell viability; reduced neuronal apoptosis. | peerj.com |
| Rat Retina | Ischemia-Reperfusion Injury (RIRI) | TUNEL | Reduced apoptosis in retinal tissue. | nih.gov |
| C2C12 Myoblasts | H₂O₂-induced oxidative stress | Annexin V/PI, Comet Assay | Protected against apoptosis and DNA damage. | researchgate.net |
| Primary Cortical Neurons | Amyloid-beta (Aβ) toxicity | TUNEL | Protected neurons from Aβ-induced cell death. | nih.gov |
In Vivo Experimental Paradigms and Techniques
Behavioral Neuroscience Assays for Cognitive and Affective Function
To assess the impact of 7,8-DHF on brain function, researchers utilize a variety of behavioral assays in animal models, primarily mice and rats. These tests are designed to measure changes in cognitive domains like learning and memory, as well as affective states such as fear and anxiety.
One of the most common paradigms to evaluate spatial learning and memory is the Morris water maze (MWM). nih.govplos.org In this test, animals must learn the location of a hidden platform in a pool of water using spatial cues. Studies have shown that systemic administration of 7,8-DHF during the training period can enhance long-term spatial memory retention when tested weeks later. nih.gov In a mouse model of Alzheimer's disease-like neuronal loss, 7,8-DHF treatment significantly improved spatial memory. plos.org The object displacement task is another method used to test spatial learning, where 7,8-DHF has been shown to enhance cognitive function. frontiersin.org
For evaluating emotional memory, fear conditioning paradigms are frequently used. In these assays, an animal learns to associate a neutral stimulus (like a tone) with an aversive one (like a mild footshock). Research has demonstrated that 7,8-DHF, acting as a TrkB agonist, enhances both the acquisition of conditioned fear and, importantly, the extinction of that fear, which is a model for plasticity and therapeutic intervention in trauma-related disorders. nih.gov This suggests that 7,8-DHF can augment emotional learning and plasticity. nih.gov
Table 2: Behavioral Neuroscience Assays in 7,8-DHF Studies
| Behavioral Assay | Animal Model | Cognitive/Affective Function Assessed | Key Finding with 7,8-DHF | Reference(s) |
|---|---|---|---|---|
| Morris Water Maze | Wildtype Mice | Long-term spatial memory | Enhanced spatial memory retention 28 days after training. | nih.gov |
| Morris Water Maze | CaM/Tet-DTA Mice (neuronal loss model) | Spatial memory | Improved spatial memory following severe neuronal loss. | plos.org |
| Fear Conditioning | Mice | Emotional learning and memory (acquisition and extinction) | Enhanced both the acquisition and extinction of conditioned fear. | nih.gov |
| Object Displacement Task | Rats | Spatial learning and memory | Enhanced cognitive function when tested 30 days post-treatment. | frontiersin.org |
Immunohistochemical and Histological Techniques for Neuronal and Synaptic Assessment
Following behavioral analyses, immunohistochemical (IHC) and histological techniques are essential for examining the underlying structural changes in the brain at the cellular and subcellular levels. These methods allow for the visualization and quantification of neurons, synapses, and pathological markers.
Standard histological staining, such as Hematoxylin and Eosin (H&E), is used to assess general tissue morphology and identify areas of cell death. nih.govresearchgate.net In a rat model of retinal ischemia-reperfusion injury, H&E staining revealed that 7,8-DHF treatment preserved the thickness of retinal layers, indicating a protective effect against tissue damage. nih.gov
Immunohistochemistry is employed to detect specific proteins and cellular markers. In Alzheimer's disease (AD) models, antibodies specific to amyloid-beta (Aβ) are used to stain and quantify plaque deposition. Chronic oral administration of 7,8-DHF in 5xFAD mice, an AD model, was found to significantly decrease the deposition of Aβ42 plaques in the cortex. nih.govnih.gov To assess glial activation, a marker of neuroinflammation, antibodies against Glial Fibrillary Acidic Protein (GFAP) are used. nih.gov
Table 3: Histological and Immunohistochemical Techniques in 7,8-DHF Research
| Technique | Animal Model | Target of Assessment | Key Finding with 7,8-DHF | Reference(s) |
|---|---|---|---|---|
| H&E Staining | Rat (Retinal Ischemia) | Retinal layer thickness, cell viability | Preserved retinal thickness, indicating neuroprotection. | nih.gov |
| Immunohistochemistry (Aβ42) | 5xFAD Mouse (AD model) | Amyloid plaque deposition | Significantly decreased Aβ42 plaque load in the cortex. | nih.govnih.gov |
| Immunohistochemistry (GFAP) | Rat (Retinal Ischemia) | Astrocyte activation (neuroinflammation) | Reduced the increase in GFAP signals. | nih.gov |
| Dendritic Spine Analysis | CaM/Tet-DTA Mouse (neuronal loss model) | Dendritic spine density and morphology | Selectively increased the density of thin spines in the CA1 hippocampus. | plos.org |
| Dendritic Arbor Analysis | 5xFAD Mouse (AD model) | Dendritic complexity of cortical neurons | Prevented the loss of dendritic arbor complexity. | nih.gov |
Computational and Structural Biology Approaches
Protein Crystallography and Biolayer Interferometry for Binding Characterization
Understanding the direct physical interaction between 7,8-DHF and its protein targets is fundamental to elucidating its mechanism of action. While 7,8-DHF is widely regarded as a TrkB agonist, advanced biochemical and structural biology approaches have been used to characterize its binding to various proteins. elifesciences.org
Biochemical and structural biology methods have been used to identify 7,8-DHF as a direct inhibitor of pyridoxal (B1214274) phosphatase (PDXP), an enzyme involved in vitamin B6 metabolism. In vitro activity assays confirmed that 7,8-DHF directly blocks the activity of both murine and human PDXP with submicromolar potency. elifesciences.org
Computational Modeling for Molecular Interactions and Dynamics
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting and analyzing the binding of small molecules like 7,8-DHF to their protein targets at an atomic level. nih.govnih.gov These approaches complement experimental data by providing insights into binding poses, interaction energies, and the stability of the ligand-protein complex.
Molecular docking studies have been extensively used to investigate the interaction of 7,8-DHF with the Tropomyosin receptor kinase B (TrkB) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govnih.govresearchgate.net These simulations predict the most favorable binding orientation of 7,8-DHF within the protein's binding pocket and identify key amino acid residues involved in the interaction. For example, docking studies suggest that 7,8-DHF may interact with the Ig2 domain of the TrkB extracellular domain, in addition to previously identified regions. nih.gov Similar computational analyses have revealed that 7,8-DHF can bind to the intracellular kinase domain of VEGFR2, suggesting a dual biochemical action for the compound. nih.govnih.gov
Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose over time. nih.govspandidos-publications.com By simulating the movements of atoms in the complex, MD can confirm the stability of key interactions, such as hydrogen bonds and pi-stacking, between 7,8-DHF and the protein. researchgate.net These computational studies have successfully elucidated binding energies and specific amino acid interactions for 7,8-DHF with both TrkB and VEGFR2, providing a detailed molecular basis for its observed biological effects. nih.govnih.gov
Emerging Research Areas and Future Perspectives on 7,8 Dihydroxyflavanone
Addressing Controversies Regarding Direct TrkB Agonism and Alternative Mechanisms
A significant body of research has established 7,8-DHF as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. nih.govresearchgate.net Studies have shown that 7,8-DHF can bind to the extracellular domain of TrkB, promote its dimerization and autophosphorylation, and activate downstream signaling pathways crucial for neuronal survival and plasticity. nih.govpnas.org This mechanism has been validated in numerous preclinical models of human diseases, where the therapeutic effects of 7,8-DHF were shown to be TrkB-dependent. nih.govnih.govoup.com
In light of this controversy, alternative and complementary mechanisms of action are being explored. Evidence suggests that 7,8-DHF's beneficial effects may also stem from its ability to combat oxidative stress, interact with estrogen receptors, or be modulated by the gut flora. nih.gov The compound's antioxidant properties, for instance, could contribute to its neuroprotective effects independently of TrkB signaling. alzdiscovery.org A comprehensive understanding of these alternative pathways is crucial for a complete picture of 7,8-DHF's pharmacology.
Elucidating Differential Signaling Kinetics of 7,8-Dihydroxyflavanone Versus Endogenous BDNF
A key area of investigation is the difference in how 7,8-DHF and its endogenous counterpart, BDNF, activate the TrkB receptor over time. The kinetics of receptor activation can profoundly influence downstream cellular responses. Research indicates that 7,8-DHF and BDNF induce TrkB phosphorylation with distinct temporal patterns. nih.govresearchgate.net
While both molecules trigger robust TrkB activation, the effect of BDNF is often more transient. nih.govresearchgate.net BDNF-induced TrkB phosphorylation can peak within minutes and then decline relatively quickly, a process accompanied by receptor ubiquitination and degradation. nih.gov In contrast, 7,8-DHF appears to induce a more sustained TrkB activation, with phosphorylation lasting for several hours without causing significant receptor degradation. nih.gov This prolonged signaling activity could have different physiological consequences than the more phasic signaling induced by BDNF, potentially offering therapeutic advantages in conditions characterized by chronically deficient neurotrophic support. scilit.com
| Feature | This compound (7,8-DHF) | Brain-Derived Neurotrophic Factor (BDNF) |
| TrkB Activation Onset | Rapid | Rapid |
| Peak Phosphorylation | Sustained for 3+ hours | Peaks around 10 minutes, fades by 180 minutes |
| Receptor Degradation | Does not induce significant TrkB degradation | Induces TrkB ubiquitination and degradation |
| Signaling Duration | Prolonged/Sustained | Transient/Phasic |
Comprehensive Investigation of Dual Receptor Target Interactions and their Biological Implications
A notable example is the interaction of 7,8-DHF with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical regulator of angiogenesis. nih.govdntb.gov.ua Interestingly, while 7,8-DHF acts as an agonist for the TrkB receptor, it has been found to downregulate the phosphorylation of VEGFR2. nih.gov This inhibitory effect on VEGFR2 signaling presents a complex pharmacological profile. Such dual-receptor activity could be therapeutically relevant in conditions where modulating both neurotrophic support and vascular activity is beneficial. The interplay between TrkB activation (promoting neuronal survival) and VEGFR2 inhibition could have significant implications for diseases involving both neuronal degeneration and abnormal angiogenesis. nih.govresearchgate.net
Understanding the Role of the Gut Microbiome in this compound Efficacy
The gut microbiome has emerged as a critical factor in mediating the therapeutic efficacy of 7,8-DHF, particularly concerning its metabolic effects. frontiersin.orgnih.govnih.gov A series of studies has demonstrated that an intact and healthy gut microbiome is a prerequisite for the beneficial metabolic actions of orally administered 7,8-DHF in female mice. frontiersin.orgnih.gov
When the gut microbiome was ablated using antibiotics, the protective effects of 7,8-DHF against high-fat diet-induced obesity in female mice were completely lost. frontiersin.orgnih.gov This included the prevention of weight gain and improvements in energy expenditure and glucose tolerance. frontiersin.orgnih.gov Crucially, the activation of the TrkB receptor in peripheral tissues following oral 7,8-DHF was also found to be dependent on the gut microbiome, suggesting that gut microbes may be involved in the "activation" or metabolism of 7,8-DHF into its systemically active form. frontiersin.orgnih.gov
Furthermore, the sex-specific metabolic effects of 7,8-DHF are closely linked to its differential impact on the gut microbiota of male and female mice. mdpi.comnih.gov In females, 7,8-DHF supplementation led to an early and sustained remodeling of the gut microbiome, increasing microbial diversity and suppressing potentially detrimental bacteria. mdpi.comnih.gov These changes in the microbiome preceded the observed metabolic benefits. nih.gov While some microbial changes were seen in males, they were distinct from those in females and did not predict subsequent metabolic outcomes. nih.gov This highlights a complex interplay between the compound, host sex, and the gut microbiome that is essential for its biological activity. nbinno.comresearchgate.net
Rational Design and Development of Novel Analogs with Optimized Pharmacological Profiles
Building on the therapeutic potential of 7,8-DHF, significant efforts are underway in the rational design and synthesis of novel analogs with improved pharmacological properties. nih.govnih.govacs.org The goal is to create new chemical entities that retain or enhance the beneficial TrkB agonism while optimizing features like potency, stability, and bioavailability.
Through structure-activity relationship (SAR) studies, researchers have determined that the 7,8-dihydroxy groups on the A ring of the flavanone (B1672756) structure are essential for its TrkB agonistic activity. nih.gov This knowledge has guided the chemical modification of other parts of the molecule. One of the most successful derivatives developed to date is 4'-dimethylamino-7,8-dihydroxyflavone. nih.govacs.org This analog has demonstrated higher TrkB agonistic activity and a more robust and longer-lasting TrkB activation effect in animal models compared to the parent compound. nih.govacs.org
This enhanced potency has translated into more powerful anti-apoptotic and antidepressant-like effects in preclinical studies. oup.comacs.org However, further research has also indicated that this modification may accelerate the excretion of the compound, potentially affecting its oral availability. nih.govresearchgate.net The development of such analogs represents a critical step forward, providing more potent research tools and paving the way for second-generation compounds with finely tuned therapeutic profiles for clinical development. nih.govoup.com
Q & A
Q. How to validate 7,8-DHF’s specificity for TrkB receptor activation?
- Employ TrkB knockout models or pharmacological inhibitors (e.g., ANA-12) to confirm dependency. Surface plasmon resonance (SPR) assays can directly measure binding affinity and kinetics .
Data Interpretation and Reproducibility
Q. Why do studies report varying cytotoxic IC₅₀ values for 7,8-DHF across cancer types?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
